![molecular formula C14H11F2N3O2 B14799120 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14799120.png)
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives.
Vorbereitungsmethoden
The synthesis of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of 1H-isoindole-1,3(2H)-dione with 1-(2,2-difluoroethyl)-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent unwanted side reactions . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including the use of catalysts and continuous flow reactors .
Analyse Chemischer Reaktionen
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of 2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1H-isoindole-1,3(2H)-dione can be compared with other isoindole derivatives, such as:
1H-Isoindole-1,3(2H)-dione, 2-(2-hydroxyethyl)-: This compound has similar structural features but different functional groups, leading to distinct biological activities.
N-Substituted (Hexahydro)-1H-isoindole-1,3(2H)-dione derivatives: These compounds have been studied for their antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific functional groups and their influence on its biological and chemical properties .
Eigenschaften
Molekularformel |
C14H11F2N3O2 |
|---|---|
Molekulargewicht |
291.25 g/mol |
IUPAC-Name |
2-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H11F2N3O2/c15-12(16)8-18-6-9(5-17-18)7-19-13(20)10-3-1-2-4-11(10)14(19)21/h1-6,12H,7-8H2 |
InChI-Schlüssel |
YCYQGTADBWFTKX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CN(N=C3)CC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
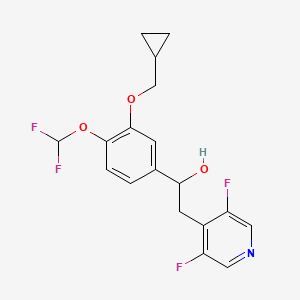
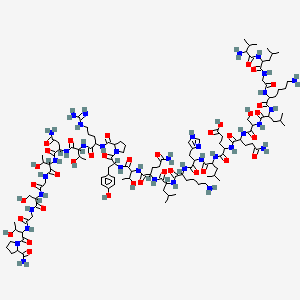
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
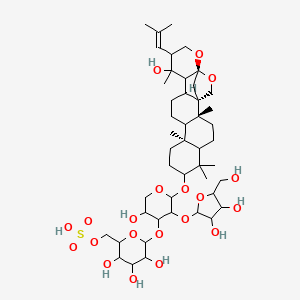
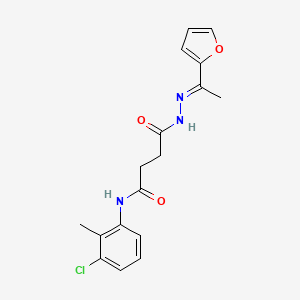
![12,13-Didehydro-6-methyl-4-phenyl-2H-benzo[c]pyrano[2,3-i][1]benzazocine-2,7(6H)-dione](/img/structure/B14799071.png)
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![Heptanoic acid, 3-methoxy-5-methyl-4-[methyl[(phenylmethoxy)carbonyl]amino]-, 1,1-dimethylethyl ester, [3R-(3R*,4S*,5R*)]-(9CI)](/img/structure/B14799074.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)
![2-[3-Butyl-5-(1-hydroxyethyl)-2,6-di(propan-2-yl)-1,4-dihydropyridin-4-yl]-5-fluorophenol](/img/structure/B14799083.png)
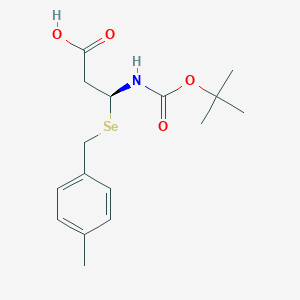
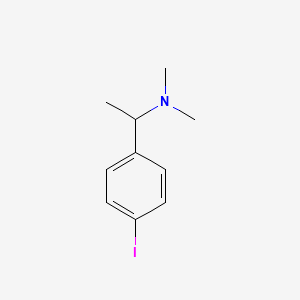
![4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14799104.png)
